Ranalexin - 155761-99-2

Ranalexin

Catalog Number: EVT-418253
CAS Number: 155761-99-2
Molecular Formula: C97H167N23O22S3
Molecular Weight: 2103.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ranalexin is a natural product found in Lithobates catesbeianus with data available.
Synthesis Analysis

The synthesis of Ranalexin can be achieved through solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid residue to a resin, typically using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. Key steps in the synthesis include:

  1. Resin Preparation: A resin such as 2-chlorotrityl chloride is used, allowing for high loading values while minimizing racemization.
  2. Coupling Reactions: Each amino acid is sequentially coupled to form the peptide chain, monitored by tests such as the chloranil test to confirm successful coupling.
  3. Cyclization: The final cyclization step is crucial for forming the disulfide bond. This can be performed under dilute conditions with coupling reagents like HATU or PyBOP, often requiring several days for completion .

The purification of the synthesized peptide typically involves high-performance liquid chromatography (HPLC) to achieve desired purity levels.

Molecular Structure Analysis

Ranalexin's molecular structure includes:

  • Length: 20 amino acids.
  • Disulfide Bond: Critical for stability and function, linking two cysteine residues.
  • Heptapeptide Ring: This structural feature contributes to its antimicrobial activity and resembles that of polymyxins.

The three-dimensional structure has been analyzed using techniques like nuclear magnetic resonance (NMR), revealing that it adopts a specific conformation essential for its biological function .

Chemical Reactions Analysis

Ranalexin participates in various chemical reactions relevant to its antimicrobial activity:

  1. Interaction with Membranes: It disrupts bacterial cell membranes, leading to cell lysis. The mechanism involves binding to lipid bilayers, which is influenced by the peptide's hydrophobicity and charge.
  2. Formation of Derivatives: Modifications of Ranalexin, such as substituting fatty acids at the N-terminal, enhance its antimicrobial properties against resistant strains .

These reactions highlight Ranalexin's potential in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Ranalexin involves:

  • Membrane Disruption: The peptide integrates into bacterial membranes, causing permeabilization and eventual cell death.
  • Concentration-Dependent Activity: Ranalexin exhibits rapid bactericidal effects at higher concentrations, functioning effectively against Gram-positive bacteria with minimum inhibitory concentrations ranging from 8 to 16 mg/L .
  • Comparison with Lipopeptide Derivatives: Enhanced derivatives show improved activity and altered pharmacokinetics, indicating potential for therapeutic applications against multiresistant pathogens .
Physical and Chemical Properties Analysis

Ranalexin possesses several key physical and chemical properties:

  • Molecular Weight: Approximately 2,300 Da.
  • Solubility: Soluble in aqueous solutions; solubility may vary with structural modifications.
  • Stability: The presence of disulfide bonds contributes to its stability under physiological conditions.

These properties are critical for understanding its behavior in biological systems and potential formulation as a therapeutic agent.

Applications

Ranalexin has promising applications in various fields:

  1. Antimicrobial Therapy: Its ability to combat Gram-positive bacteria makes it a candidate for treating infections caused by resistant strains.
  2. Drug Development: Structural modifications have led to derivatives with enhanced efficacy and improved pharmacokinetic profiles, paving the way for new antimicrobial drugs .
  3. Research Tool: As an antimicrobial peptide, Ranalexin serves as a model for studying peptide-membrane interactions and designing novel peptides with tailored properties.
Discovery and Structural Characterization of Ranalexin

Isolation and Identification from Rana catesbeiana Skin Secretions

Ranalexin was first isolated in 1994 from the skin secretions of the North American bullfrog (Rana catesbeiana, now reclassified as Lithobates catesbeianus). Researchers employed methanol extraction followed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and purify the peptide from crude skin secretions. The isolation process revealed a novel 20-amino acid peptide exhibiting potent antimicrobial activity against Gram-positive bacteria. Concurrent cDNA library screening from metamorphic tadpoles identified the gene encoding the ranalexin precursor, which featured a 22-residue signal peptide, an acidic amino acid-rich proregion, and the mature peptide sequence. Northern blot analysis confirmed that ranalexin mRNA expression initiates at metamorphosis and persists into adulthood, indicating its developmental regulation in amphibian innate immunity [1] [6].

Primary Structure and Amino Acid Sequence Analysis

The primary structure of ranalexin was determined through Edman degradation and mass spectrometry, revealing a linear sequence of Phe-Leu-Gly-Gly-Leu-Ile-Lys-Ile-Val-Pro-Ala-Met-Ile-Cys-Ala-Val-Thr-Lys-Lys-Cys. This 20-residue peptide has a molecular weight of 2.1 kDa and exhibits a net charge of +3 at physiological pH due to the presence of three lysine residues. The sequence is characterized by a hydrophobic N-terminal domain (residues 1–7) and a cationic C-terminal region (residues 15–20) punctuated by a central proline residue (Pro10) that introduces structural flexibility. Amino acid composition analysis shows high proportions of hydrophobic residues (Leu, Ile, Val, Met, Ala), accounting for 50% of the sequence, which facilitates membrane interactions [1] [2].

Table 1: Primary Structural Features of Ranalexin

PropertyValue
Amino Acid SequenceFLGG LIKI VPA MICA VTK KC (disulfide bonded)
Molecular Weight2103.19 Da
Net Charge (pH 7.0)+3
Hydrophobic Residues (%)50% (Leu, Ile, Val, Met, Ala, Phe)
Isoelectric Point (pI)~9.8 (calculated)

Intramolecular Disulfide Bond Formation and Heptapeptide Ring Architecture

A defining structural feature of ranalexin is its single intramolecular disulfide bond between Cys14 and Cys20, which cyclizes the C-terminal heptapeptide sequence (Cys-Ala-Val-Thr-Lys-Lys-Cys). This motif forms a rigid seven-membered ring structurally homologous to the diaminobutyric acid (Dab)-containing ring in polymyxin B. The disulfide linkage constrains the peptide's conformation and stabilizes the C-terminal β-hairpin-like structure, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. The heptapeptide ring is indispensable for antimicrobial activity, as reduction of the disulfide bond abolishes bactericidal effects. This architecture enhances target specificity by promoting interactions with lipid A components of bacterial membranes [1] [7].

Table 2: Heptapeptide Ring Comparison with Polymyxin

FeatureRanalexin Heptapeptide RingPolymyxin B Macrocycle
SequenceC₁₄-A-V-T-K-K-C₂₀Cyclic: Thr-Dab-Dab-Phe-Leu-Dab-Dab¹
Bond TypeDisulfide (Cys¹⁴–Cys²⁰)Amide (Dab⁴–Dab¹)
Ring Size7 residues7 residues
Key Functional ResiduesLys¹⁸, Lys¹⁹Dab diaminobutyl chains

¹Dab: diaminobutyric acid

Biophysical Characterization: NMR and Circular Dichroism Studies

Biophysical analyses have elucidated ranalexin's conformational dynamics in membrane-mimetic environments. Circular dichroism (CD) spectroscopy demonstrates that ranalexin adopts a disordered structure in aqueous solutions but transitions to an amphipathic α-helical conformation upon interaction with anionic lipid bilayers or micelles. In 30 mM sodium dodecyl sulfate (SDS) micelles, ranalexin exhibits CD spectra with minima at 208 nm and 222 nm, characteristic of α-helical content. Solution-state NMR studies in dodecylphosphocholine (DPC) micelles further resolved its tertiary structure, revealing a flexible N-terminus (residues 1–7), a central helix (residues 8–13), and a C-terminal β-turn stabilized by the disulfide bond (residues 14–20). This structural plasticity enables ranalexin to undergo membrane-induced folding, a mechanism critical for pore formation and bacterial cell lysis [2] [3] [7].

Table 3: Structural Elements of Ranalexin Under Different Conditions

EnvironmentDominant Secondary StructureKey Biophysical Observations
Aqueous SolutionRandom coilNegative peak at ~200 nm in CD spectra
SDS Micellesα-helix (40–50%)Minima at 208 nm and 222 nm in CD spectra
DPC MicellesHelix-turn motifNMR-determined: residues 8–13 (helix), 14–20 (turn)
Low pH (pH 4.0)Stabilized β-sheetEnhanced ellipticity at 215 nm

Comparative Structural Homology with Polymyxin and Other Amphibian AMPs

Ranalexin shares significant structural homology with polymyxin B, particularly in its C-terminal heptapeptide ring and membrane-targeting mechanism. Both peptides utilize a macrocyclic domain to bind lipid A in Gram-negative bacteria, though ranalexin employs a disulfide bond instead of the amide linkage in polymyxin. Among amphibian antimicrobial peptides (AMPs), ranalexin belongs to the brevinin-1 family but is distinguished by its compact size (20 residues vs. 24 in brevinin-1) and singular disulfide-stabilized ring. In contrast, brevinin-1 peptides typically feature a C-terminal Ranabox motif with two disulfide bonds, while esculentins contain helical hairpin structures stabilized by two disulfides. Despite these differences, ranalexin, brevinin-1, and ranatuerins all conserve cationic and hydrophobic residue clustering, enabling synergistic antimicrobial effects in frog skin secretions. Notably, ranalexin's gene structure (1.6–15 kbp with 1–4 exons) exhibits alternative splicing, contributing to sequence diversification among ranalexin-like peptides in R. catesbeiana [1] [5] [6].

Table 4: Structural Comparison with Select Amphibian AMPs

Peptide FamilyRepresentativeLength (aa)Disulfide BondsKey Structural Motifs
RanalexinRanalexin201 (Cys¹⁴–Cys²⁰)C-terminal heptapeptide ring
Brevinin-1Brevinin-1241–2C-terminal Ranabox (Cys motif)
EsculentinEsculentin-1462N-terminal helix; C-terminal hairpin
RanatuerinRanatuerin-2331Central helix; C-terminal loop
TemporinTemporin A130Linear α-helix

Properties

CAS Number

155761-99-2

Product Name

Ranalexin

IUPAC Name

(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-7,10-bis(4-aminobutyl)-13-[(1R)-1-hydroxyethyl]-19-methyl-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid

Molecular Formula

C97H167N23O22S3

Molecular Weight

2103.7 g/mol

InChI

InChI=1S/C97H167N23O22S3/c1-19-55(12)76(118-88(132)68(45-52(6)7)106-73(123)48-102-72(122)47-103-83(127)67(44-51(4)5)111-82(126)62(101)46-61-32-23-22-24-33-61)92(136)109-65(36-27-30-41-100)86(130)117-78(57(14)21-3)94(138)115-75(54(10)11)96(140)120-42-31-37-71(120)90(134)105-58(15)80(124)107-66(38-43-143-18)87(131)116-77(56(13)20-2)93(137)112-69-49-144-145-50-70(97(141)142)113-85(129)63(34-25-28-39-98)108-84(128)64(35-26-29-40-99)110-95(139)79(60(17)121)119-91(135)74(53(8)9)114-81(125)59(16)104-89(69)133/h22-24,32-33,51-60,62-71,74-79,121H,19-21,25-31,34-50,98-101H2,1-18H3,(H,102,122)(H,103,127)(H,104,133)(H,105,134)(H,106,123)(H,107,124)(H,108,128)(H,109,136)(H,110,139)(H,111,126)(H,112,137)(H,113,129)(H,114,125)(H,115,138)(H,116,131)(H,117,130)(H,118,132)(H,119,135)(H,141,142)/t55-,56-,57-,58-,59-,60+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,74-,75-,76-,77-,78-,79-/m0/s1

InChI Key

NSOITZIGPJTCMQ-KCXFZFQESA-N

SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C)C(C)C)C(C)O)CCCCN)CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N

Synonyms

ranalexin

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C)C(C)C)C(C)O)CCCCN)CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)C(C)C)[C@@H](C)O)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.